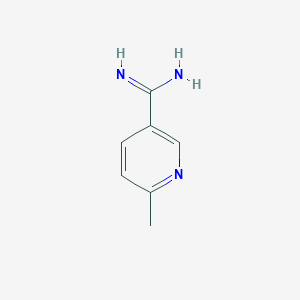

6-Methylpyridine-3-carboxamidine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-methylpyridine-3-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c1-5-2-3-6(4-10-5)7(8)9/h2-4H,1H3,(H3,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPLMEHNMGUDFEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80551742 | |

| Record name | 6-Methylpyridine-3-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201937-20-4 | |

| Record name | 6-Methylpyridine-3-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 6-Methylpyridine-3-carboxamidine

The creation of this compound can be approached through various synthetic pathways, ranging from traditional methods to more modern, efficient techniques.

Classical and Contemporary Synthetic Approaches

Historically, the synthesis of amidines often involved multi-step processes that could be inefficient. However, contemporary methods are being developed to streamline this process. One modern approach involves the direct reaction of nitriles with primary amines, activated by a strong base. nih.gov This method is advantageous as it can tolerate a range of starting materials, including those that are typically less reactive. nih.gov

Research has also explored the use of metal catalysts, such as lanthanide (III) triflates, to facilitate the formation of amidines through condensation reactions. core.ac.uk While effective, these methods can have environmental drawbacks and may not be suitable for all types of amidine synthesis due to the harshness of the reagents. core.ac.uk

Synthesis of Key Derivatives and Analogues for Research Applications

The core structure of this compound can be modified to create a variety of derivatives with unique properties. These derivatives are valuable tools in chemical and biological research.

N-Hydroxy-6-methylpyridine-3-carboximidamide Synthesis and Reaction Conditions

A key derivative is N-Hydroxy-6-methylpyridine-3-carboximidamide. Its synthesis typically involves the reaction of this compound with hydroxylamine. This reaction is carefully controlled, often requiring a specific solvent and catalyst to ensure the desired product is formed with high purity. The resulting compound, with a molecular formula of C₇H₉N₃O, is a versatile building block in the synthesis of other organic compounds. nih.gov

Table 1: Properties of N-Hydroxy-6-methylpyridine-3-carboximidamide

| Property | Value |

|---|---|

| IUPAC Name | N'-hydroxy-6-methylpyridine-3-carboximidamide |

| CAS Number | 468068-25-9 |

| Molecular Formula | C₇H₉N₃O |

| Molecular Weight | 151.17 g/mol |

| Purity | 98% |

Pyridine (B92270) Carboxamide and Carbothioamide Derivatives

Further modifications to the pyridine ring and the carboxamidine group lead to other important classes of derivatives. Pyridine carboxamides can be synthesized through various methods, including multi-component reactions catalyzed by materials like ceria-doped multi-walled carbon nanotubes. researchgate.net These reactions can efficiently produce a diverse range of pyridine-3-carboxamide (B1143946) derivatives. researchgate.net

Similarly, pyridine carbothioamide derivatives can be synthesized, expanding the chemical space of these compounds. These thioamides are also valuable in various research applications.

N-Pyridyl-Substituted Aryl Amides and Related Structures

N-pyridyl-substituted aryl amides represent another significant class of derivatives. The synthesis of these compounds often involves the coupling of a pyridine-containing amine with a carboxylic acid. rsc.org Research has focused on developing efficient, one-step methods for this amidation, using reagents like pivalic anhydride (B1165640) to facilitate the reaction under mild conditions. rsc.org These methods are compatible with a variety of carboxylic acids, allowing for the creation of a wide array of N-pyridyl-substituted aryl amides. rsc.org

Recent studies have also focused on the synthesis of novel pyridine-3-carboxamide analogs for specific applications, such as in agriculture. nih.gov These syntheses can involve multi-step processes to build complex molecules with specific biological activities. nih.gov

Pyrazol-4-yl-pyridine Derivatives

The fusion of pyrazole (B372694) and pyridine rings creates a class of heterocyclic compounds with significant biological and physicochemical properties. researchgate.net The synthesis of pyrazol-4-yl-pyridine derivatives often involves the construction of one ring onto the other. Common strategies include the cyclocondensation of aminopyrazole precursors with 1,3-dicarbonyl compounds or their equivalents. nih.gov For instance, the Gould-Jacobs reaction utilizes 3-aminopyrazole (B16455) and diethyl 2-(ethoxymethylene)malonate to form 4-hydroxy-substituted 1H-pyrazolo[3,4-b]pyridines, which can be subsequently converted to their 4-chloro analogs. nih.gov

Another prominent method is the annulation of a pyridine fragment onto a pre-existing pyrazole. This can be achieved through various cyclization reactions of appropriately functionalized aminopyrazoles. researchgate.net While direct synthesis from this compound is not extensively documented in readily available literature, analogous structures are routinely employed. For example, research into novel herbicides has demonstrated the synthesis of complex pyrazole derivatives containing a 5-methylpyridine moiety through nucleophilic substitution reactions. nih.gov In these syntheses, intermediates are coupled to form the final pyrazolyl-pyridine structure, with yields often being moderate to high. nih.gov

A typical synthetic sequence might involve the reaction of an N-Boc-protected 5-formyl-1H-pyrazol-4-amine with a suitable partner like malonic acid in pyridine, which, in the presence of pyrrolidine, leads to the formation of a 5-oxo-4,5-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid. researchgate.net

Table 1: Examples of Pyrazolyl-Pyridine Synthesis

| Starting Materials | Reaction Type | Product Type | Reported Yield | Reference |

|---|---|---|---|---|

| 3-Aminopyrazole, Diethyl 2-(ethoxymethylene)malonate | Gould-Jacobs Reaction | 4-Chloro-1H-pyrazolo[3,4-b]pyridine | Not specified | nih.gov |

| 5-Aminopyrazole, α,β-Unsaturated Ketones | Michael Addition/Cyclization | 1H-Pyrazolo[3,4-b]pyridine | Not specified | nih.gov |

| 6-(4-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, Ethyl Cyanoacetate | N-Alkylation | Ethyl 2-(...)-acetate | 92% | nih.gov |

Optimization of Synthetic Pathways and Reaction Conditions

Achieving optimal efficiency, selectivity, and yield is a primary goal in chemical synthesis. For pyridine derivatives, this involves the careful tuning of multiple reaction parameters, from catalysts and ligands to solvents and other process variables.

Catalyst Screening and Ligand Effects in Coupling Reactions

Palladium- and nickel-catalyzed cross-coupling reactions are indispensable tools for constructing C-C and C-N bonds involving pyridine rings. The success of these reactions is profoundly influenced by the choice of catalyst and, crucially, the supporting ligand. acs.org Ligands modulate the electronic and steric properties of the metal center, impacting oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. nih.gov

For instance, in Suzuki-Miyaura and Heck couplings involving pyridine derivatives, the basicity of the pyridine ligand itself can correlate with catalytic effectiveness; more basic ligands often lead to higher yields, though steric effects can complicate this trend. nih.govacs.org The development of bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald-type ligands like XPhos and JohnPhos) and N-heterocyclic carbenes (NHCs) has been instrumental in expanding the scope of these reactions to include challenging substrates. acs.org These ligands promote the formation of active, low-coordinate metal species that facilitate difficult catalytic steps.

Table 2: Common Ligand Classes and Their Effects in Coupling Reactions

| Ligand Class | Example(s) | Key Characteristics | Typical Application/Effect | Reference(s) |

|---|---|---|---|---|

| Bidentate Phosphines | BINAP, DPPF | Form stable chelate rings with the metal center. | Prevents catalyst deactivation, improves efficiency. | acs.org |

| Bulky Monodentate Phosphines | XPhos, SPhos | Sterically demanding and electron-rich. | Enables coupling of hindered substrates and less reactive aryl chlorides. | acs.org |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, form robust metal-ligand bonds. | High thermal stability, effective for a broad range of substrates. | acs.org |

| Pyridine-based Ligands | Substituted Pyridines | Tune electronic properties (basicity) of the catalyst. | Can promote catalytic activity; used in Heck-Matsuda reactions. | acs.orgtpu.ru |

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent is a critical parameter that can dramatically alter the course and efficiency of a chemical reaction. rsc.org Its effects extend beyond simple solubility to influencing reaction rates and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states. In nucleophilic aromatic substitution (SNAr) reactions, which are common in pyridine chemistry, polar solvents are generally preferred. libretexts.org

Polar protic solvents like methanol (B129727) can stabilize ions through hydrogen bonding, potentially accelerating S_N1-type processes but sometimes slowing S_N2 reactions by over-stabilizing the nucleophile. libretexts.org Conversely, polar aprotic solvents like DMF or DMSO are often ideal for S_N2 reactions as they solvate the cation but leave the anion relatively "bare" and more nucleophilic. However, selecting the optimal solvent is not always intuitive. Modern approaches utilize systematic screening methods, such as creating a "map of solvent space" through principal component analysis (PCA) of various solvent properties, to make data-driven decisions. rsc.orgresearchgate.net

Design of Experiment (DoE) Methodologies for Yield Enhancement

Traditional "one variable at a time" (OVAT) optimization methods are often inefficient and can fail to identify the true optimal conditions due to interactions between different factors. rsc.org Design of Experiment (DoE) is a statistical approach that addresses this by varying multiple factors—such as temperature, concentration, catalyst loading, and solvent—simultaneously. rsc.orgnih.gov This method allows for a comprehensive mapping of the "reaction space" with a smaller number of experiments compared to OVAT. sci-hub.se

By using factorial designs like the Box-Behnken or Central Composite designs, chemists can not only identify the most influential factors but also uncover significant interactions between them. nih.gov For example, a DoE study could be used to optimize a copper-mediated fluorination by simultaneously varying substrate, catalyst, and pyridine ligand loading, providing a detailed model of the reaction's behavior and accelerating the discovery of high-yield conditions. nih.gov This systematic methodology is a powerful tool for enhancing yields and improving the robustness of synthetic processes involving complex molecules like this compound derivatives. researchgate.net

Chemo-Enzymatic and Bio-Catalytic Synthesis Approaches

Merging the precision of chemical synthesis with the unparalleled selectivity of enzymes offers powerful strategies for constructing complex molecules. Chemo-enzymatic and bio-catalytic approaches are increasingly being applied to the synthesis of heterocyclic compounds, leveraging enzymes for steps that are challenging to achieve with traditional chemical methods.

These strategies can be broadly categorized into several approaches. One involves using enzymes for regio- and stereoselective late-stage functionalization of a chemically synthesized core structure. Another approach uses enzymes to generate highly reactive or unstable intermediates in situ, which then undergo further chemical transformations. A third strategy employs enzymes like Diels-Alderases or cyclases to perform complex regio- and stereoselective cyclizations in a single step.

For example, studies on the synthesis of (p)ppGpp derivatives, which are complex nucleotide alarmones, have utilized a chemo-enzymatic approach. researchgate.net In this work, chemically modified C7-substituted deazapurine nucleosides were synthesized and then subjected to enzymatic triphosphorylation using a protein kinase to yield the final, complex products. researchgate.net This highlights how a chemical step (creating a modified precursor) can be effectively combined with a biological one (enzymatic transformation) to access molecules that would be difficult to synthesize otherwise. While specific bio-catalytic routes for this compound are not yet established in the literature, these existing methodologies provide a clear blueprint for future research in this area.

Advanced Characterization and Analytical Methodologies in Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of molecular structures. By examining the interaction of molecules with electromagnetic radiation, detailed information about their atomic composition, bonding, and electronic structure can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds like 6-Methylpyridine-3-carboxamidine. Both ¹H NMR and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.

¹H NMR: In the proton NMR spectrum, the chemical shifts (δ) of the hydrogen atoms provide information about their local electronic environment. For the pyridine (B92270) ring of this compound, distinct signals are expected for the aromatic protons. The methyl group attached to the pyridine ring typically appears as a singlet in the upfield region of the spectrum. The protons of the carboxamidine group (-C(=NH)NH₂) will also exhibit characteristic chemical shifts, which can be influenced by the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The carbon atoms of the pyridine ring will resonate in the aromatic region of the spectrum. The carbon of the methyl group will appear at a characteristic upfield chemical shift, while the carbon of the carboxamidine group will have a distinct downfield chemical shift due to the influence of the attached nitrogen atoms. The combination of ¹H and ¹³C NMR data allows for an unambiguous assignment of the entire molecular structure. rsc.orgamazonaws.comrsc.org

Table 1: Representative NMR Data for this compound Derivatives

| Nucleus | Chemical Shift Range (ppm) | Assignment |

|---|---|---|

| ¹H | ~2.3 | -CH₃ |

| ¹H | ~7.0-8.5 | Pyridine Ring Protons |

| ¹H | Variable | -C(=NH)NH₂ |

| ¹³C | ~20 | -CH₃ |

| ¹³C | ~120-150 | Pyridine Ring Carbons |

| ¹³C | ~165 | -C(=NH)NH₂ |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. This table presents typical ranges for related structures.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. libretexts.org The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its specific bonds. libretexts.org

Key expected vibrational modes include:

N-H Stretching: The carboxamidine group has N-H bonds that will exhibit stretching vibrations, typically appearing as broad bands in the region of 3100-3500 cm⁻¹.

C-H Stretching: The methyl group and the aromatic pyridine ring will show C-H stretching vibrations. Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl group) are found just below 3000 cm⁻¹. libretexts.org

C=N Stretching: The carbon-nitrogen double bond of the amidine group will have a characteristic stretching absorption in the range of 1640-1690 cm⁻¹.

C=C and C=N Ring Stretching: The pyridine ring will exhibit characteristic stretching vibrations for its C=C and C=N bonds in the aromatic region, typically between 1400 cm⁻¹ and 1600 cm⁻¹. researchgate.net

C-H Bending: Bending vibrations for the C-H bonds of the methyl group and the pyridine ring will be observed in the fingerprint region of the spectrum (below 1500 cm⁻¹). libretexts.org

Table 2: Expected FT-IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3500 | N-H Stretch | Amidine |

| >3000 | C-H Stretch | Aromatic (Pyridine) |

| <3000 | C-H Stretch | Aliphatic (Methyl) |

| 1640-1690 | C=N Stretch | Amidine |

| 1400-1600 | C=C and C=N Stretch | Pyridine Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions within the pyridine ring and the carboxamidine group. researchgate.net The pyridine ring, being an aromatic system, will have characteristic absorptions in the UV region. The presence of the carboxamidine group can influence the position and intensity of these absorptions. The solvent used for the analysis can also affect the spectrum due to interactions with the molecule.

Mass Spectrometry for Molecular Weight and Impurity Profiling

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and for identifying any impurities. In a mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the exact mass of the molecule. Fragmentation patterns observed in the spectrum can provide additional structural information, as the molecule breaks apart in a predictable manner upon ionization. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the compound. rsc.org

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the components of a mixture and for assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used method for determining the purity of pharmaceutical and chemical compounds. bldpharm.com For this compound, an appropriate HPLC method would involve a suitable stationary phase (e.g., a C18 column) and a mobile phase that allows for the separation of the main compound from any potential impurities. A UV detector is commonly used to monitor the elution of the compounds. By comparing the peak area of the main compound to the total area of all peaks in the chromatogram, the purity of the sample can be accurately quantified. This technique is also valuable for quantitative analysis, where the concentration of the compound in a sample can be determined by comparing its peak area to that of a known standard. bldpharm.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Integrated Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone analytical technique for the integrated analysis of this compound and its related pyridine carboxamide derivatives. This powerful hyphenated method combines the superior separation capabilities of liquid chromatography with the sensitive and specific detection provided by mass spectrometry. It is particularly valuable for identifying and quantifying the target compound in complex matrices, as well as for studying its metabolic fate. asm.org

In a typical application, a reversed-phase HPLC column, such as a C18, is used to separate the compound from other components in a sample. The choice of mobile phase composition is critical for achieving good chromatographic resolution. nih.gov Mass spectrometric detection, often using a triple quadrupole instrument in multiple reaction monitoring (MRM) mode, provides high sensitivity and selectivity. researchgate.net

A significant challenge in the analysis of pyridine-containing compounds can be their ionization efficiency in the mass spectrometer source. To overcome this, chemical derivatization is often employed to enhance the signal. nih.gov Reagents such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) or 2-nitrosopyridine (B1345732) (PyrNO) can react with the diene structure within certain molecules to create derivatives with significantly improved ionization properties, leading to lower limits of detection. nih.gov While not all pyridine carboxamides contain a suitable diene, derivatization of other functional groups, such as hydroxyl groups, is also a common strategy to improve analytical sensitivity. nih.gov

LC-MS is also instrumental in metabolic studies. For instance, in research on related pyridine carboxamide compounds, LC-MS has been used to monitor their conversion over time in biological systems. asm.org This involves tracking the decrease in the parent compound's mass-to-charge ratio (m/z) peak while simultaneously observing the time-dependent increase in the peaks corresponding to its metabolites, such as the hydrolyzed carboxylic acid and amine products. asm.org This type of integrated analysis is crucial for understanding the stability and biotransformation of a compound.

Table 1: Illustrative LC-MS Parameters for Pyridine Carboxamide Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Chromatography | ||

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Separation of analyte from matrix components. |

| Mobile Phase A | Water with 0.1% Formic Acid | Provides protons for positive ionization mode. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent for eluting the analyte. |

| Flow Rate | 0.3 mL/min | Standard flow for analytical columns. |

| Gradient | 5% B to 95% B over 10 minutes | Ensures elution of a wide range of polarity compounds. |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive | Effective for nitrogen-containing basic compounds. |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |

| Precursor Ion (Q1) | [M+H]⁺ of this compound | Selects the mass of the target analyte. |

| Product Ions (Q3) | Specific fragments of the parent molecule | Confirms identity and enables quantification. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For a compound like this compound, this technique provides unambiguous proof of its molecular structure, including bond lengths, bond angles, and stereochemistry. This level of detail is often unattainable through other analytical methods.

The process involves growing a high-quality single crystal of the compound, which can be a challenging step. Once a suitable crystal is obtained, it is bombarded with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. This technique was crucial in confirming the regiochemistry of a pyrazole (B372694) derivative where a synthesis yielded a mixture of two regioisomers. acs.org By isolating the major isomer and performing X-ray analysis, its absolute configuration was confirmed. acs.org

In the structural analysis of related heterocyclic compounds, such as a Schiff base derived from 6-methyl-2-formylpyridine, X-ray crystallography has revealed detailed information about intermolecular forces. researchgate.net For example, it identified specific N–H···N hydrogen bonding between molecules and determined the compound's crystallization in the P 21/n space group. researchgate.net It also confirmed the trans and cis conformations of different fragments within the molecule. researchgate.net This information is vital for understanding the compound's solid-state properties and its potential intermolecular interactions.

Table 2: Example Crystallographic Data for a Related Pyridine Derivative

| Parameter | Value | Significance |

|---|---|---|

| Compound | 3-methylbenzyl 2-(6-methylpyridin-2-ylmethylene)hydrazine carbodithioate researchgate.net | A related Schiff base containing a 6-methylpyridine moiety. |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P 21/n | Defines the symmetry elements within the unit cell. |

| Key Interactions | Intermolecular N–H···N hydrogen bonding | Reveals how molecules pack together in the crystal lattice. |

| Conformation | Thione sulfur is trans to the 6-methylpyridine fragment | Provides precise detail on the molecule's 3D shape. |

Methodological Strategies for Resolving Discrepancies in Research Data

Discrepancies in research data are not uncommon and can arise from various sources, including complex reaction outcomes, unexpected biological activity, or limitations of a given analytical technique. A robust methodological strategy for resolving these discrepancies involves the use of orthogonal analytical methods—independent techniques that rely on different physical principles—to cross-validate results.

One common discrepancy arises during chemical synthesis when a reaction produces a mixture of isomers or unexpected products. For example, the spontaneous cyclization of intermediates can lead to a mixture of regioisomers. acs.org A primary method to resolve this is to separate the different products using a high-resolution technique like flash column chromatography. Subsequently, an unequivocal structural elucidation method, such as X-ray crystallography, can be employed to definitively determine the structure of each isolated isomer, thereby resolving any ambiguity from the initial synthesis. acs.org

Another type of discrepancy occurs when a compound's observed biological activity does not align with its expected mechanism based on its initial structure. A pyridine carboxamide, MMV687254, was identified as a potent anti-mycobacterial agent. asm.org A potential discrepancy existed between the administered compound and the active molecule. Researchers used LC-MS metabolite analysis to investigate this. The results showed that the parent amide was, in fact, a prodrug that was hydrolyzed by a specific bacterial enzyme into its constituent carboxylic acid and amine fragments. asm.org This finding, made possible by LC-MS, resolved the discrepancy by confirming the true nature of the active agent and its mechanism of activation.

Biological Activities and Pharmacological Investigations

Enzyme Inhibition Studies

The ability of 6-Methylpyridine-3-carboxamidine and its analogs to inhibit specific enzymes is a cornerstone of their therapeutic potential. These interactions are often highly specific, targeting enzymes involved in cancer progression, inflammation, and bacterial pathogenesis.

The Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in many human cancers, making it a prime target for anticancer drug development. Several inhibitors targeting this pathway have entered clinical trials, and research has shown that various heterocyclic compounds, including those with a pyridine (B92270) carboxamide core, can act as potent inhibitors.

For instance, a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been identified as potent and orally bioavailable inhibitors of Protein Kinase B (Akt), a key component of the PI3K/AKT pathway. google.com These compounds function as ATP-competitive inhibitors and have demonstrated the ability to modulate pathway biomarkers and significantly inhibit the growth of human tumor xenografts. google.com Similarly, sulfonamide methoxypyridine derivatives have been synthesized and evaluated as dual PI3K/mTOR inhibitors, which can effectively block the aberrant activation of the entire signaling cascade. While research has not yet specifically detailed the activity of this compound against the PI3K/AKT pathway, the proven efficacy of related pyridine carboxamide structures suggests this is a promising area for future investigation.

Enzyme inhibitors can function through two primary mechanisms: binding to the active site or an allosteric site. Active site inhibitors, often structurally similar to the enzyme's natural substrate, bind to the catalytic region and directly prevent the substrate from binding. This is a form of competitive inhibition.

In contrast, allosteric inhibitors bind to a site on the enzyme distinct from the active site. whiterose.ac.uk This binding event induces a conformational change in the enzyme's structure that alters the shape of the active site, thereby reducing its affinity for the substrate or its catalytic efficiency. whiterose.ac.uk This mode of inhibition can be non-competitive, where the inhibitor's effect is independent of substrate concentration. The development of allosteric inhibitors is an area of growing interest as they can offer higher specificity compared to active-site inhibitors. Investigations into pyridine-3-carboxamide-6-yl-ureas as inhibitors of bacterial DNA gyrase, for example, have utilized structure-based design to target the ATP binding site (an active site) of the GyrB subunit. whiterose.ac.uk

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, where it helps the bacteria survive in the acidic environment of the stomach. frontiersin.org Inhibition of urease is therefore a valuable strategy for treating infections caused by these organisms.

A variety of pyridine carboxamide derivatives have been synthesized and shown to be potent urease inhibitors. mdpi.comnih.gov In one study, a series of pyridine carboxamide and carbothioamide derivatives were evaluated, with several compounds showing significantly greater inhibitory activity than the standard inhibitor, thiourea. mdpi.comnih.gov The potency of these inhibitors was found to be dependent on the type and position of substituents on the pyridine ring. mdpi.com For example, 5-chloropyridine-2-yl-methylene hydrazine (B178648) carbothioamide and pyridine-2-yl-methylene hydrazine carboxamide were identified as particularly potent inhibitors. mdpi.comnih.gov While data for this compound is not specified, the strong performance of the general class highlights its potential.

Table 1: Urease Inhibitory Activity of Selected Pyridine Carboxamide Derivatives This table is interactive. You can sort and filter the data.

| Compound | IC₅₀ (µM) |

|---|---|

| 5-chloropyridine-2-yl-methylene hydrazine carbothioamide (Rx-6) | 1.07 ± 0.043 mdpi.comnih.gov |

| pyridine-2-yl-methylene hydrazine carboxamide (Rx-7) | 2.18 ± 0.058 mdpi.comnih.gov |

| Carboxamide with meta-chloro substitution | 4.07 ± 0.003 mdpi.comnih.gov |

| Carboxamide with ortho-methyl substitution | 3.41 ± 0.011 mdpi.com |

| Carboxamide with ortho-methoxy substitution | 5.52 ± 0.072 mdpi.com |

Plasma kallikrein (PKK) is a serine protease that plays a crucial role in the inflammatory response and other physiological processes by liberating bradykinin, a potent inflammatory mediator, from its precursor. google.comacs.orgnih.govacs.org Unregulated PKK activity is implicated in several diseases, including hereditary angioedema and diabetic macular edema. google.comnih.gov Consequently, inhibitors of PKK are of significant therapeutic interest.

Novel heteroaromatic carboxamide derivatives have been developed and patented as effective plasma kallikrein inhibitors. google.comacs.orgnih.govacs.org These compounds, which include structures based on a pyridine carboxamide scaffold, show potential for treating diseases influenced by PKK inhibition. google.comacs.orgnih.govacs.org For instance, a patent describes 6-{3-azabicyclo[3.1.0]hexan-3-yl}-2-methylpyridine-3-carbaldehyde as an intermediate in the synthesis of such inhibitors, underscoring the relevance of the 6-methylpyridine core in targeting this enzyme. google.com The development of these inhibitors represents a promising therapeutic avenue for a range of inflammatory and ocular diseases. acs.orgnih.govacs.org

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins (B1171923). There are two main isoforms: COX-1, which is constitutively expressed and involved in housekeeping functions, and COX-2, which is induced during inflammation and is largely responsible for the production of pro-inflammatory prostaglandins. nih.gov Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both isoforms.

Receptor Modulation and Signaling Pathway Interactions

The biological activities of this compound and its derivatives extend beyond direct enzyme inhibition to the modulation of complex signaling pathways. By inhibiting key enzymes like PI3K, AKT, and COX-2, these compounds can have downstream effects on entire signaling cascades that control cellular processes such as proliferation, inflammation, and apoptosis.

The inhibition of the PI3K/AKT/mTOR pathway by pyridine carboxamide derivatives is a clear example of this broader impact. This pathway is a central hub for receiving signals from growth factor receptors and regulating a multitude of cellular functions. By blocking this pathway, these compounds can effectively halt the uncontrolled growth and survival signals that characterize many cancers.

Similarly, the inhibition of COX-2 not only reduces the production of inflammatory prostaglandins but also impacts the wider inflammatory signaling network. Prostaglandins themselves can act as signaling molecules, perpetuating the inflammatory response. By cutting off their synthesis, COX-2 inhibitors can dampen this entire feedback loop. Furthermore, there are links between the COX-2 and PI3K/AKT pathways, suggesting that inhibitors may have synergistic effects by targeting multiple nodes within the complex web of cellular signaling. The investigation into how pyridine carboxamides modulate these interconnected pathways is an active and promising field of pharmacological research.

Activation of Human Apical Sodium-Dependent Bile Acid Transporter (hASBT)

The human apical sodium-dependent bile acid transporter (hASBT), also known as SLC10A2, is a crucial protein for the enterohepatic circulation of bile acids. nih.govnih.gov It is primarily expressed in the terminal ileum and facilitates the reabsorption of bile acids. nih.govdoi.org The regulation of hASBT is a key mechanism for maintaining bile acid homeostasis. doi.org Prodrug strategies targeting membrane transporters like hASBT are being explored to enhance the intestinal permeability of drug candidates. nih.govnih.gov While the direct activation of hASBT by this compound is not explicitly detailed in the provided results, the broader context of transporter-targeted drug design highlights the significance of such interactions. nih.gov For instance, studies have shown that the expression of the rat ASBT gene can be activated by 1α,25-dihydroxyvitamin D3, leading to enhanced bile acid transport. doi.orgresearchgate.net This indicates that modulation of ASBT activity is a viable therapeutic strategy.

Metabotropic Glutamate (B1630785) Receptor 5 (mGluR5) Antagonism

Metabotropic glutamate receptor 5 (mGluR5) is a G protein-coupled receptor that plays a significant role in excitatory neurotransmission in the central nervous system. wikipedia.org Antagonists of mGluR5 have been investigated for their potential in treating a variety of neurological and psychiatric disorders, including depression and addiction. nih.govnih.gov These antagonists can reduce glutamate neurotransmission, partly by diminishing the activity of NMDA receptors. nih.gov Research has demonstrated that mGluR5 antagonists can attenuate the reinstatement of cocaine-seeking behavior in animal models, suggesting their utility in addiction therapy. nih.gov While specific studies on this compound as an mGluR5 antagonist are not detailed, the broader class of compounds acting on this receptor is an active area of pharmaceutical research.

Antiproliferative and Antitumor Activities

The potential of this compound and related structures in cancer therapy has been a subject of investigation, with studies focusing on their cytotoxic effects on various cancer cell lines and their mechanisms of action.

Induction of Apoptosis Mechanisms

The induction of apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. Several compounds have been shown to induce apoptosis in cancer cells. For instance, the synthetic retinoid CD437 has been found to rapidly induce apoptosis in human cervical carcinoma cells. nih.gov Other studies have indicated that sulfonamides can act as apoptosis promoters. nih.gov A plastoquinone (B1678516) analogue, AQ-12, has been shown to augment apoptosis in both HCT-116 and MCF-7 cells. nih.gov These findings underscore the importance of apoptosis induction as a desirable characteristic for potential anticancer drugs.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The epidermal growth factor receptor (EGFR) is a key target in cancer therapy due to its frequent overexpression and dysregulation in various malignancies. nih.gov Inhibition of the EGFR kinase domain can block signaling pathways that are critical for tumor growth and progression. nih.govnih.gov Small molecule tyrosine kinase inhibitors (TKIs) are a major class of EGFR inhibitors. nih.gov The mechanism of inhibition often involves blocking the formation of the activating asymmetric dimer of the kinase domains. nih.gov While there is no direct evidence presented for this compound as an EGFR kinase inhibitor, the development of small molecules targeting this receptor is a well-established strategy in oncology. nih.gov

Anti-infective and Immunomodulatory Potentials

Beyond its potential in oncology, the pyridine carboxamide scaffold has been explored for its anti-infective and immunomodulatory properties. A pyridine carboxamide derivative, MMV687254, has been identified as a promising anti-tubercular agent. asm.org This compound requires activation by a mycobacterial amidase and has been shown to inhibit the growth of M. tuberculosis in macrophages by inducing autophagy. asm.org This dual mechanism of directly targeting the bacteria and modulating the host immune response highlights the therapeutic potential of this class of compounds. Other pyridine derivatives have also been synthesized and screened for their antimicrobial activities, with some showing significant bactericidal and fungicidal effects. nih.gov

Other Biological and Biochemical Applications

Beyond direct pharmacological actions, the biochemical roles of compounds are of significant interest. The following sections address other potential biological applications for this compound.

This compound is structurally related to nicotinamide (B372718) (also known as niacinamide), a form of vitamin B3. Nicotinamide is a fundamental component of the coenzymes nicotinamide adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP). nih.govresearchgate.net These coenzymes are crucial for cellular metabolism, participating in numerous redox reactions. researchgate.net The body synthesizes NAD from precursors like nicotinic acid, nicotinamide, and tryptophan. oregonstate.edu The breakdown, or catabolism, of NAD releases nicotinamide, which can be recycled through salvage pathways or further metabolized and excreted. nih.gov

There is no information in the scientific literature to suggest that this compound is used or has been tested for its bioefficacy as an insecticide in agricultural applications. While a related compound, Methyl 6-methylpyridine-3-carboxylate, has been noted as an intermediate in the formulation of agrochemicals chemimpex.com, this role has not been attributed to this compound.

Structure Activity Relationship Sar and Mechanistic Elucidation

Conformational Analysis and Molecular Geometry Influences on Activity

The three-dimensional arrangement of a molecule, its conformation, plays a pivotal role in its interaction with biological targets. For pyridine (B92270) derivatives, the spatial orientation of the pyridine ring and its substituents can significantly influence activity.

In related pyridine-containing compounds, such as the aromatase inhibitor rogletimide (B49556), the conformation of the pyridyl ring has been shown to be crucial for its inhibitory potency. nih.gov Analysis of rogletimide revealed that it exists in a conformation where the aromatic ring is in an axial position, which is thought to mimic the orientation of a key methyl group on the natural substrate of the enzyme. nih.gov Derivatives with an equatorial pyridyl ring exhibited significantly lower potency, highlighting the importance of molecular geometry. nih.gov While this is a different pyridine derivative, the principle that the orientation of the pyridine ring is critical for target binding is a fundamental concept in SAR.

For 6-methylpyridine-3-carboxamidine and its analogs, the planarity and dihedral angles between the pyridine ring and other parts of the molecule can dictate how it fits into a binding pocket. nih.gov The presence of the methyl group at the 6-position can influence the rotational freedom around the bond connecting the carboxamidine group to the pyridine ring, thereby favoring certain conformations that may be more or less active. The non-planar arrangements observed in some bioactive pyridine derivatives suggest that a certain degree of three-dimensionality can be beneficial for activity. nih.gov

The table below illustrates how conformational changes in related pyridine derivatives can impact their biological activity.

| Compound | Pyridyl Ring Conformation | Biological Activity |

| Rogletimide (axial) | Axial | High Aromatase Inhibitory Potency |

| Rogletimide (equatorial) | Equatorial | Low Aromatase Inhibitory Potency |

Elucidation of Key Pharmacophoric Elements and Functional Group Contributions

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For derivatives of pyridine-3-carboxamide (B1143946), several key pharmacophoric elements have been identified as crucial for their biological activity.

Computational studies on pyridine-3-carboxamide-6-yl-urea derivatives as potential DNA gyrase B (GyrB) inhibitors have revealed important structural features. researchgate.net A pharmacophore model for these inhibitors identified a set of features including hydrogen bond acceptors, hydrogen bond donors, and aromatic rings (AADDR) as essential for binding to the ATP-binding pocket of GyrB. researchgate.net The carboxamide group is a key functional group, often participating in hydrogen bonding interactions with amino acid residues in the target protein. acs.org

In the context of this compound, the key pharmacophoric elements likely include:

The pyridine ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. The aromatic nature of the ring allows for potential π-π stacking interactions with aromatic amino acid residues in the target protein. nih.gov

The carboxamidine group: This group is a strong hydrogen bond donor and can also act as a hydrogen bond acceptor. The amidine functionality is a key feature in many biologically active compounds due to its ability to form multiple hydrogen bonds.

The relative positioning of these functional groups is critical. For instance, in a series of tetrahydropyrazolo[3,4-c]pyridine-5-carboxamide inhibitors, the C5-substituted amide moiety was found to be indispensable for their inhibitory activity, with its primary amide group forming crucial hydrogen bond donor interactions. acs.org

Impact of Substituent Modifications on Biological Potency and Selectivity

Modifying the substituents on the pyridine ring is a common strategy to optimize the biological activity and selectivity of a lead compound. The nature, size, and position of these substituents can have a profound impact on potency.

In a study of pyridine derivatives as antitubercular agents, it was found that the lipophilicity of the compounds played a significant role in their activity, with more lipophilic compounds exhibiting greater potency. nih.gov This suggests that higher lipophilicity may enhance membrane permeability, allowing the compounds to reach their intracellular target more effectively. nih.gov However, there is often an optimal range for lipophilicity, as excessively greasy compounds can have poor solubility and pharmacokinetic properties.

The electronic properties of substituents are also important. In one series of pyridine-2-methylamines, electron-donating groups on an attached aromatic ring maintained or improved antitubercular activity, while electron-withdrawing groups led to a decrease in activity. nih.gov This indicates that the electronic landscape of the molecule is a key determinant of its interaction with the biological target.

Specifically for pyridine-based compounds targeting metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5), modifications to the aryl rings appended to the core structure have been extensively investigated. nih.gov While the core structure is important, the nature of the substituents on these rings can fine-tune the binding affinity and selectivity. nih.gov

The following table summarizes the effects of different substituent modifications on the antitubercular activity of a series of pyridine-2-methylamines.

| Substituent Type at R² | Example Substituents | Effect on Antitubercular Activity |

| N- or O-containing aromatic rings | Pyridyl, Furyl | Decreased activity |

| Electron-donating groups | Isobutyl, Tert-butyl, Cyclohexyl | Maintained activity |

| Electron-withdrawing groups | -NO₂, -Br, -CF₃ | Decreased activity |

Stereochemical Considerations and Their Role in Target Interaction

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a dramatic effect on biological activity. Since biological targets such as enzymes and receptors are chiral, they can differentiate between stereoisomers (enantiomers and diastereomers) of a drug molecule.

While this compound itself is not chiral, the introduction of chiral centers through substituent modifications would necessitate the evaluation of individual stereoisomers. It is a well-established principle in medicinal chemistry that different stereoisomers can have vastly different pharmacological activities, with one isomer often being significantly more potent than the others.

For example, in the development of aromatase inhibitors based on a pyridylpiperidinedione scaffold, the stereochemistry at C-5 was critical. nih.gov The diastereomer with the methyl group trans to the pyridyl ring was a more potent inhibitor than the cis diastereomer. nih.gov This highlights that the specific spatial arrangement of substituents is crucial for optimal interaction with the target.

Although direct studies on the stereochemistry of this compound derivatives are not available in the provided context, the principles derived from related compounds underscore the importance of considering stereochemical aspects in the design of new analogs. The separation and individual testing of stereoisomers are often essential steps in drug discovery to identify the most active and selective compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.

For pyridine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. rsc.orgnih.gov These methods generate 3D contour maps that visualize the regions around a molecule where certain properties (e.g., steric bulk, electrostatic potential, hydrophobicity) are favorable or unfavorable for activity.

In a study on pyridine-3-carboxamide-6-yl-urea derivatives as GyrB inhibitors, a 3D atom-based QSAR model was developed that showed a strong correlation between the structural features and inhibitory activity. researchgate.net The resulting contour maps provided insights into the key structural requirements for potent inhibition. researchgate.net Similarly, for other pyridine-containing scaffolds, QSAR models have been instrumental in understanding the structure-activity relationships and in the design of new inhibitors. nih.govnih.gov

A typical QSAR study involves the following steps:

Data Set Selection: A series of compounds with known biological activities is chosen.

Molecular Modeling and Alignment: The 3D structures of the compounds are generated and aligned based on a common scaffold.

Descriptor Calculation: Various molecular descriptors (e.g., steric, electronic, hydrophobic) are calculated for each compound.

Model Generation and Validation: Statistical methods are used to build a mathematical model correlating the descriptors with biological activity. The model is then validated to ensure its predictive power. researchgate.net

QSAR models for pyridine derivatives have shown good predictive ability, with high correlation coefficients (r²) and cross-validated correlation coefficients (q²), indicating their robustness and reliability. researchgate.netnih.gov These models can be powerful tools in the lead optimization phase of drug discovery, helping to prioritize the synthesis of the most promising compounds.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and, from it, a wide range of molecular properties.

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational cost. It is extensively used to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of a molecule. For pyridine (B92270) derivatives, DFT calculations, often using functionals like B3LYP, are employed to predict bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net These optimized structures form the basis for further computational analysis. researchgate.net

For instance, in studies of related pyridine-3-carboxamide (B1143946) analogs, DFT has been used to understand their molecular structures and reactivity. nih.gov Similarly, DFT calculations at the B3LYP/6-311G(d,p) level have been performed on various heterocyclic compounds to obtain optimized geometries. researchgate.netmaterialsciencejournal.org The reactivity of a molecule can also be inferred from DFT-calculated properties. For example, the method has been applied to metal complexes of 6-methylpyridine-2-carboxylic acid to analyze their optimal molecular geometries and spectral behaviors. nih.gov

Table 1: Representative Optimized Geometrical Parameters for a Pyridine Derivative calculated using DFT (Note: This table is illustrative and based on typical values for related structures, not specifically 6-Methylpyridine-3-carboxamidine)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-C (pyridine ring) | ~1.39 Å |

| C-N (pyridine ring) | ~1.34 Å | |

| C-C (carboxamidine) | ~1.50 Å | |

| C-N (carboxamidine) | ~1.35 Å | |

| Bond Angle | C-N-C (pyridine ring) | ~117° |

| N-C-C (pyridine ring) | ~124° | |

| Dihedral Angle | Ring-C-C-N | ~30° |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net

This analysis is a standard component of computational studies on heterocyclic compounds. materialsciencejournal.orgaimspress.com For example, the HOMO-LUMO energy gap is calculated to understand the electronic properties and reactivity of various molecules. researchgate.net In pyridine derivatives, the HOMO is often localized on the pyridine ring and the substituent groups, while the LUMO is typically distributed over the π-system of the ring.

Table 2: Frontier Orbital Energies and Related Quantum Chemical Descriptors (Note: This table is illustrative and based on typical values for related structures)

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 |

| HOMO-LUMO Energy Gap | ΔE | 5.3 |

| Ionization Potential | I | 6.5 |

| Electron Affinity | A | 1.2 |

| Electronegativity | χ | 3.85 |

| Chemical Hardness | η | 2.65 |

| Softness | S | 0.19 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de It is plotted onto the surface of the molecule, typically the constant electron density surface. uni-muenchen.deresearchgate.net The MEP map uses a color scale to represent the electrostatic potential: red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack), and green regions represent neutral potential. researchgate.net

For pyridine-containing compounds, the MEP map typically shows the most negative potential (red) around the nitrogen atom of the pyridine ring, indicating it is the primary site for protonation and electrophilic attack. researchgate.net The positive potential (blue) is often located around the hydrogen atoms of the amide or amine groups, making them potential sites for nucleophilic interaction. uni-muenchen.deresearchgate.net This analysis provides a clear and intuitive picture of the molecule's charge distribution and reactivity. proteopedia.org

Natural Bonding Orbital (NBO) analysis provides a detailed understanding of the Lewis structure of a molecule, including intramolecular interactions, charge delocalization, and hyperconjugative effects. researchgate.netwikipedia.org It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding and antibonding orbitals. wikipedia.orgbatistalab.com

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a Pyridine Carboxamide Analog (Note: This table is illustrative and based on typical interactions in related structures)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (1) N (Pyridine) | π* (C-C) | 18.5 |

| LP (2) O (Carbonyl) | π* (C-N) | 25.2 |

| π (C-C) | π* (C-C) | 22.1 |

| π (C-N) | π* (C-C) | 15.8 |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

While quantum chemical calculations describe the intrinsic properties of a molecule, molecular docking and dynamics simulations are used to study how a molecule interacts with a specific biological target, such as an enzyme or a receptor. nih.gov These methods are central to structure-based drug design.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov The output of a docking simulation is a set of binding poses, each with a corresponding score that estimates the binding affinity. nih.gov This allows for the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. nih.gov

For example, pyridine-3-carboxamide analogs have been docked into the active site of the 4CSD protein to elucidate their binding mode and predict their inhibitory activity. nih.gov Similarly, metal complexes of 6-methylpyridine-2-carboxylic acid were docked against α-glucosidase to understand their interactions with the target enzyme. nih.gov

Following docking, molecular dynamics (MD) simulations can be performed to study the stability and dynamics of the ligand-protein complex over time. nih.govnih.gov MD simulations provide a more realistic picture of the binding by accounting for the flexibility of both the ligand and the protein in a simulated physiological environment. nih.gov The stability of the complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein and ligand over the course of the simulation. nih.gov

Table 4: Example of Molecular Docking Results for a Pyridine-based Ligand with a Target Protein (Note: This table is illustrative and based on typical results from docking studies)

| Ligand | Binding Energy (kcal/mol) | Interacting Residues | Type of Interaction |

|---|---|---|---|

| Analog A | -8.9 | TYR 82, SER 124 | Hydrogen Bond |

| PHE 210, LEU 214 | Hydrophobic Interaction | ||

| ASP 122 | Electrostatic Interaction | ||

| Analog B | -7.5 | GLU 80, ASN 126 | Hydrogen Bond |

| TRP 150, ILE 208 | Hydrophobic Interaction |

Prediction of Binding Affinities and Complex Stability

The prediction of binding affinities is a cornerstone of computational drug discovery, providing insight into how strongly a ligand, such as this compound, might interact with a biological target. This process is typically accomplished through molecular docking simulations. In these simulations, the three-dimensional structure of the compound is computationally placed into the binding site of a target macromolecule, usually a protein, to identify the most stable binding pose and estimate the binding free energy.

The stability of the resulting complex is determined by the intermolecular interactions formed between the ligand and the protein's active site residues. als-journal.com Key interactions include hydrogen bonds, hydrophobic interactions, electrostatic forces, and van der Waals forces. als-journal.commdpi.com For this compound, the carboxamidine group is a potent hydrogen bond donor, while the pyridine ring can participate in aromatic and hydrophobic interactions. Molecular docking studies on similar pyridine carboxamide derivatives have shown that the amide and pyridine nitrogen atoms are often crucial for forming hydrogen bonds with amino acid residues like glutamate (B1630785), histidine, and glutamine in an enzyme's active site. nih.gov

Induced-fit docking (IFD) is a more advanced technique that accounts for the flexibility of the protein's active site, often providing a more accurate prediction of binding. mdpi.com The binding affinity is typically reported as a docking score in units of energy (e.g., kcal/mol), where a more negative value indicates a stronger, more stable complex. nih.gov By simulating the interaction of this compound with various therapeutic targets, researchers can prioritize which protein-ligand complexes are most promising for further experimental validation.

Table 1: Example of Predicted Binding Interactions for this compound with a Hypothetical Kinase Target

| Parameter | Predicted Value/Interaction | Significance |

| Docking Score | -8.5 kcal/mol | Indicates strong predicted binding affinity. |

| Hydrogen Bonds | Amidine group with GLU-166; Pyridine N with LYS-53 | Key interactions that anchor the ligand in the binding pocket. |

| Hydrophobic Interactions | Methyl group with VAL-30, LEU-75 | Contributes to the stability of the complex. |

| Predicted Ki (Inhibition Constant) | 150 nM | Estimates the concentration needed to inhibit protein function. |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

Before a compound can be considered a viable drug candidate, its pharmacokinetic and toxicological properties must be evaluated. In silico ADMET prediction uses computational models to forecast these properties, offering a rapid and cost-effective screening method in the early stages of drug development. mdpi.comresearchgate.net

For this compound, a standard ADMET profile would be generated using specialized software and web servers (e.g., admetSAR, SwissADME) that rely on quantitative structure-activity relationship (QSAR) models. mdpi.comalliedacademies.org These tools predict a range of crucial parameters:

Absorption: Evaluates properties like human intestinal absorption (HIA) and permeability through Caco-2 cell monolayers, which model the gut wall. mdpi.comyoutube.com

Distribution: Predicts the compound's ability to cross the blood-brain barrier (BBB) and its volume of distribution in the body. mdpi.comyoutube.com

Metabolism: Assesses whether the compound is likely to be a substrate or inhibitor of key metabolic enzymes, particularly the cytochrome P450 (CYP) family (e.g., CYP3A4, CYP2D6), which are responsible for the metabolism of many drugs. youtube.com

Excretion: Provides an estimate of how the compound is cleared from the body.

Toxicity: Screens for potential liabilities such as mutagenicity (using a simulated AMES test), carcinogenicity, and acute toxicity (e.g., rat acute toxicity LD₅₀). youtube.com

These predictions help identify potential developmental hurdles early, allowing for structural modifications to improve the compound's ADMET profile.

Table 2: Predicted In Silico ADMET Profile for this compound

| ADMET Property | Parameter | Predicted Outcome | Implication for Drug Development |

| Absorption | Human Intestinal Absorption (HIA) | High | Good potential for oral bioavailability. |

| Caco-2 Permeability | Moderate | May be absorbed through the intestinal wall. | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Non-penetrant | Unlikely to cause central nervous system side effects. |

| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving this enzyme. |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions involving this enzyme. | |

| Toxicity | AMES Mutagenicity | Non-mutagenic | Low concern for causing genetic mutations. |

| Carcinogenicity | Non-carcinogen | Low concern for causing cancer. | |

| Rat Acute Toxicity (LD₅₀) | Category III | Indicates slight toxicity. |

Virtual Screening and Rational Drug Design Strategies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov this compound can be utilized in this context as a starting point for discovering novel therapeutic agents.

One common strategy is ligand-based virtual screening . If this compound is known to have some biological activity, its structure can be used as a query to search for commercially available or virtual compounds with similar structural or chemical features. This can be done by searching for structural similarity or by creating a pharmacophore model. A pharmacophore represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. nih.gov This model is then used as a 3D query to filter large chemical databases. nih.gov

Alternatively, structure-based drug design is employed when the 3D structure of the biological target is known. nih.gov this compound can be docked into the target's active site to understand its binding mode. This structural information then guides the rational design of new derivatives with modified functional groups intended to create more favorable interactions (e.g., stronger hydrogen bonds, better shape complementarity) and thus improve potency and selectivity. mdpi.com This iterative cycle of design, docking, and scoring accelerates the identification of lead compounds. scirp.org

Prediction of Non-Linear Optical Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including optical switching and frequency conversion. Computational chemistry, particularly methods based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provides a robust framework for predicting the NLO properties of molecules. nih.govnih.gov

The NLO response of a molecule is related to how its charge distribution is distorted by an external electric field. For a molecule like this compound, which possesses a pyridine ring (an electron-withdrawing group) and a carboxamidine group, there is an inherent charge asymmetry that could give rise to NLO effects.

Computational studies would calculate key NLO parameters:

Polarizability (α): Describes the linear response of the electron cloud to an electric field.

First Hyperpolarizability (β): The primary determinant of second-order NLO activity. A large β value is a prerequisite for a material to exhibit significant second-harmonic generation.

Second Hyperpolarizability (γ): Relates to third-order NLO effects. nih.gov

By calculating these properties, researchers can assess the potential of this compound as a candidate for NLO applications without needing to perform complex and expensive experimental measurements. researchgate.net

Table 3: Hypothetical Predicted Non-Linear Optical Properties for this compound

| NLO Parameter | Symbol | Predicted Value (a.u.) | Significance |

| Dipole Moment | μ | 4.5 D | Indicates significant molecular polarity. |

| Mean Polarizability | α | 95 x 10⁻²⁴ esu | Measures the ease of electron cloud distortion. |

| First Hyperpolarizability | β | 250 x 10⁻³⁰ esu | Suggests a moderate second-order NLO response. |

| Second Hyperpolarizability | γ | 1200 x 10⁻³⁶ esu | Indicates potential for third-order NLO applications. |

Preclinical Evaluation and Safety Pharmacology

In Vitro and In Vivo Toxicity Assessments for Research Compounds

The toxicological profile of a research compound is a critical component of its preclinical evaluation. This involves a series of in vitro and in vivo studies designed to identify potential hazards and characterize the dose-response relationship for any observed toxicity.

The cytotoxic potential of pyridine (B92270) derivatives can vary significantly based on their substitution patterns. For example, certain novel synthesized pyridine derivatives have demonstrated high cytotoxic activity against HepG-2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cell lines. nih.gov Another study on imidazo[1,2-a]pyridine-2-carbohydrazide (B2359360) derivatives identified compounds with potent cytotoxic activity against MCF-7 and HT-29 (colon cancer) cells, with IC50 values as low as 13.4 µM, while showing no toxicity to non-cancerous Vero cells. nih.gov

Table 1: Cytotoxicity of Nicotinamide (B372718) and Related Derivatives in Cellular Models

| Compound | Cell Line(s) | Observed Effect | IC50 Value | Reference(s) |

| Nicotinamide | Various | Apoptotic cell death | 21.5 mM | mdpi.com |

| Nicotinamide | Human Melanoma (A375, SK-MEL-28) | Reduced viability, induced apoptosis | Not specified | fao.org |

| 6-Aminonicotinamide (B1662401) | Human Colon Cancer (HCT116, SW480) | Sensitization to cisplatin | 4.8 and 3.8 times increase in sensitivity | nih.gov |

| Imidazopyridine derivative (7d) | Human Colon Cancer (HT-29) | Cytotoxic activity | 13.4 µM | nih.gov |

| Imidazopyridine derivative (7d) | Human Breast Cancer (MCF-7) | Cytotoxic activity | 22.6 µM | nih.gov |

This table presents data for related compounds to infer the potential cytotoxicity of 6-Methylpyridine-3-carboxamidine.

Acute and subchronic toxicity studies in animal models are performed to determine the potential adverse effects of a compound after single or repeated administration. For nicotinamide, the lethal dose in 50% of the sample (LD50) in rodents is reported to be between 3 and 7 g/kg for oral administration, indicating very low acute toxicity. epa.gov For nicotinamide mononucleotide (NMN), a related precursor, the acute oral LD50 in rats was found to be greater than 2000 mg/kg. nih.gov

Studies on methyl-substituted pyridines have shown that they can induce neurophysiological effects in rats, with 2- and 3-methylpyridine (B133936) generally being more potent than 4-methylpyridine. researchgate.net A 90-day subchronic toxicity study of pyridine administered by gavage to rats identified the liver as a target organ, with effects such as increased liver weight and inflammatory lesions observed at doses of 10 mg/kg/day and higher. The No-Observed-Adverse-Effect Level (NOAEL) for liver effects in this study was determined to be 1 mg/kg/day. medchemexpress.com An endogenous metabolite, 6-Methylnicotinamide, has been noted to exacerbate neurological damage in a rat model of intracerebral hemorrhage when its levels increase suddenly. medchemexpress.comlifeasible.com

Table 2: Acute Toxicity Data for Related Compounds in Animal Models

| Compound | Animal Model | Route of Administration | LD50 Value | Reference(s) |

| Nicotinamide | Rodents | Oral | 3 - 7 g/kg | epa.gov |

| Nicotinamide | Rabbits | Dermal | >2000 mg/kg | epa.gov |

| Nicotinamide Mononucleotide (NMN) | Rats | Oral | >2000 mg/kg | nih.gov |

| Pyridine, alkyl derivatives | Rats | Oral | ~2500 mg/kg | sigmaaldrich.com |

This table summarizes acute toxicity data for compounds structurally related to this compound.

Genetic toxicology studies are conducted to assess the potential of a compound to cause DNA damage or mutations, which can be indicative of carcinogenic potential. The Ames test, a bacterial reverse mutation assay, is a widely used method for this purpose. nih.govtargetmol.com Studies on pyridine and several of its derivatives have generally shown a lack of mutagenic activity in the Ames test. nih.govnih.gov For example, three synthetic pyridine-diaryl ketone derivatives were found to be non-mutagenic in Salmonella typhimurium and Escherichia coli WP2 bacterial strains. nih.gov

Similarly, nicotinamide has been found to be non-mutagenic in bacterial strains and did not show clastogenic effects in in vivo micronucleus tests in mice. epa.gov A comprehensive genetic toxicity evaluation of nicotinamide mononucleotide (NMN) using a bacterial reverse mutation test, an in vitro chromosomal aberration test, and an in vivo mammalian bone marrow chromosomal aberration test also concluded that NMN is non-mutagenic. nih.gov

Table 3: Genetic Toxicology Findings for Related Pyridine and Nicotinamide Compounds

| Compound | Test System | Result | Reference(s) |

| Pyridine | Ames Test (S. typhimurium) | Negative | nih.govnih.gov |

| Pyridine | In vivo Micronucleus Test (mice) | Negative | nih.govmedchemexpress.com |

| Phenyl-3-pyridinylmethanone | Ames Test (S. typhimurium, E. coli) | Negative | nih.gov |

| p-Tolyl-3-pyridinylmethanone | Ames Test (S. typhimurium, E. coli) | Negative | nih.gov |

| 4-Methoxyphenyl-3-pyridinylmethanone | Ames Test (S. typhimurium, E. coli) | Negative | nih.gov |

| Nicotinamide | Ames Test (bacterial strains) | Not mutagenic | epa.gov |

| Nicotinamide | In vivo Micronucleus Test (mice) | Not clastogenic | epa.gov |

| Nicotinamide Mononucleotide (NMN) | Bacterial Reverse Mutation Test | Non-mutagenic | nih.gov |

| Nicotinamide Mononucleotide (NMN) | In vivo Chromosomal Aberration Test | Non-clastogenic | nih.gov |

This table presents a summary of genetic toxicology data for compounds structurally analogous to this compound.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Characterization in Research Models

Understanding the pharmacokinetic (absorption, distribution, metabolism, and excretion) and pharmacodynamic (the effect of the drug on the body) properties of a compound is essential for its development.

The absorption and metabolism of this compound are likely to follow pathways similar to those of nicotinamide. Nicotinamide is metabolized primarily in the liver. A key metabolic step is the N-methylation of the pyridine ring, a reaction catalyzed by nicotinamide N-methyltransferase (NNMT), to form N1-methylnicotinamide (MNA). nih.govnih.gov This is a major pathway for nicotinamide clearance. nih.gov

The resulting MNA can then be further oxidized by aldehyde oxidase (AOX) to yield N1-methyl-2-pyridone-5-carboxamide (2-PY) and N1-methyl-4-pyridone-3-carboxamide (4-PY). nih.gov Given its structure, this compound would be expected to undergo similar N-methylation on the pyridine nitrogen, followed by oxidation.

Pharmacokinetic studies of 6-aminonicotinamide in mice showed rapid clearance after intravenous administration, with a terminal half-life of 31.3 minutes. nih.gov The bioavailability was high (80-100%) after intraperitoneal administration. nih.gov A study on the pharmacokinetics of 1-methylnicotinamide (B1211872) (MNA) in rats showed that its bioavailability could be influenced by the salt form, with MNA nitrate (B79036) showing higher bioavailability (22.4%) compared to MNA chloride (9.1%). researchgate.net

Following metabolism, the resulting metabolites are typically excreted from the body, primarily through the urine. For nicotinamide, the major urinary metabolites are N1-methylnicotinamide (MNA) and N1-methyl-2-pyridone-5-carboxamide (2-PY). nih.govepa.gov Less than 5% of nicotinamide is excreted unchanged in the urine. nih.gov

Studies in humans have shown rapid urinary excretion of the main metabolites of nicotinamide, with maximum excretion rates observed within the first hour after ingestion. nih.gov The ratio of urinary metabolites can be an indicator of metabolic processes. For instance, a lower urinary excretion ratio of (2-PY + 4-PY)/MNA has been observed in certain conditions. fao.org In kidney transplant recipients, the 24-hour urinary excretion of MNA is considered a reliable biomarker of niacin status. It is plausible that the primary excretion route for metabolites of this compound would also be renal, with the methylated and oxidized derivatives being the main excreted products.

Immune-Mediated Hypersensitivity and Adverse Reaction Research

The investigation into the potential for a new chemical entity (NCE) like this compound to cause immune-mediated hypersensitivity reactions is a critical component of preclinical safety evaluation. These reactions, which can range from mild skin rashes to severe, life-threatening conditions, are unpredictable and pose a significant risk during clinical development and post-marketing surveillance. nih.govnih.gov Although specific data on this compound is not publicly available, the standard research approach involves a combination of in-vitro and in-vivo studies designed to identify potential immunogenic liabilities early in the development process. nih.govfrontiersin.org